molecular formula C13H19NO2 B2760225 Tert-butyl 2-amino-2-(3-methylphenyl)acetate CAS No. 2137506-36-4

Tert-butyl 2-amino-2-(3-methylphenyl)acetate

Cat. No.: B2760225
CAS No.: 2137506-36-4
M. Wt: 221.3
InChI Key: XFZIGNDYHHYZAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-methylphenyl)acetate (CAS 2137506-36-4) is a chemical building block of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol, features a tert-butyl ester group protecting a phenylglycine-derived carboxylic acid functionality . The tert-butyl ester is a cornerstone protecting group in synthetic chemistry, particularly within the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS) . Its key advantage is stability under basic conditions and toward nucleophiles, while being cleanly removable under mild acidic conditions to regenerate the parent carboxylic acid without racemization, which is crucial for producing chiral molecules like amino acids . This makes the compound an essential intermediate for constructing complex peptide architectures. Its primary research applications include serving as a protected amino acid precursor for incorporating substituted phenylglycine units into peptides and pseudopeptides, and as a versatile chiral synthon in the synthesis of pharmaceuticals and bioactive molecules. The compound is offered with a typical purity of 95% or higher and should be stored at 2-8°C, protected from light and under an inert atmosphere for optimal stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-2-(3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(8-9)11(14)12(15)16-13(2,3)4/h5-8,11H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZIGNDYHHYZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis Methods

Esterification of 2-Amino-2-(3-Methylphenyl)Acetic Acid

This two-step method involves synthesizing the free amino acid followed by esterification with tert-butanol:

Reaction Mechanism:

$$ \text{2-Amino-2-(3-methylphenyl)acetic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{Tert-butyl 2-amino-2-(3-methylphenyl)acetate} + \text{H}_2\text{O} $$

Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)
  • Solvent : Toluene (reflux at 110°C for 12 h)
  • Yield : 85–90%
  • Purity : ≥98% (HPLC)

Advantages :

  • High yield and purity.
  • Minimal side products under controlled acidic conditions.

Limitations :

  • Prolonged reaction time (12 h).
  • Di-tert-butyl ether formation via SN1 mechanisms at elevated temperatures.

Reductive Amination of 3-Methylbenzaldehyde

This route employs tert-butyl glycinate and 3-methylbenzaldehyde, followed by imine reduction:

Reaction Steps:
  • Condensation :
    $$ \text{3-Methylbenzaldehyde} + \text{tert-butyl glycinate} \xrightarrow{\text{Base}} \text{Imine intermediate} $$
  • Reduction :
    $$ \text{Imine} \xrightarrow{\text{NaBH}_4} \text{this compound} $$

Conditions :

  • Base : Triethylamine (2 equiv)
  • Reductant : Sodium borohydride (1.5 equiv in MeOH at 0°C for 2 h)
  • Yield : 75–78%
  • Purity : ≥95% (HPLC)

Advantages :

  • Shorter reaction time (6 h total).
  • Scalable with continuous flow systems.

Limitations :

  • Moderate yield due to competing aldol side reactions.
  • Requires strict anhydrous conditions.

Comparative Analysis of Laboratory Methods

Parameter Esterification (Route 1) Reductive Amination (Route 2)
Yield 85–90% 75–78%
Reaction Time 12 h 6 h
Purity (HPLC) ≥98% ≥95%
Scalability Limited by acid catalysis High (continuous flow compatible)
Key Byproduct Di-tert-butyl ether Aldol adducts

Industrial-Scale Production Challenges

Byproduct Mitigation Strategies

  • Di-tert-Butyl Ether Formation :
    • Solution : Use zeolite catalysts (e.g., H-Y) to suppress SN1 pathways, reducing ether byproducts to <2%.
  • Aldol Adducts in Reductive Amination :
    • Solution : Employ low-temperature (–20°C) condensation to minimize enolate formation.

Purification Techniques

  • Chromatography : Silica gel chromatography remains standard but is cost-prohibitive at scale.
  • Simulated Moving Bed (SMB) Chromatography : Reduces solvent consumption by 40% and improves throughput.

Advanced Methodologies and Optimization

Enantioselective Synthesis

The (S)-enantiomer exhibits 3-fold higher PPARγ binding affinity than the (R)-isomer. Key approaches include:

Organocatalytic Asymmetric Amination
  • Catalyst : L-Proline derivatives (10 mol%)
  • Conditions : THF, 25°C, 24 h
  • Outcome : 94% enantiomeric excess (ee).
Enzymatic Resolution
  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Substrate : Racemic tert-butyl ester
  • Outcome : E = 28 (enantioselectivity factor).

Green Chemistry Innovations

Solvent-Free Esterification
  • Mechanism : Ball-milling 2-amino-2-(3-methylphenyl)acetic acid with tert-butanol and PTSA.
  • Yield : 82% in 4 h.
Microwave-Assisted Reductive Amination
  • Conditions : 100°C, 30 min, 300 W
  • Yield : 80% with 99% conversion.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis
Tert-butyl 2-amino-2-(3-methylphenyl)acetate serves as an essential building block in the synthesis of complex organic molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. The compound can undergo several types of reactions, including oxidation, reduction, and substitution, which are crucial for creating diverse chemical entities .

Table 1: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
OxidationFormation of hydroxylated derivativesPotassium permanganate, Chromium trioxide
ReductionConversion to amine or alcohol derivativesLithium aluminum hydride, Sodium borohydride
SubstitutionFormation of substituted derivativesAlkyl halides, Acyl chlorides

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies suggest that it may possess antimicrobial properties and could be explored for anticancer applications. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or signaling pathways .

Case Study: Anticancer Activity
A study evaluated various derivatives of phenolic compounds for their antiproliferative effects against cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell growth in multiple cancer types, indicating its potential as a lead compound for drug development .

Pharmaceutical Applications

Drug Development and Pharmaceutical Intermediates
The compound is being investigated for its potential use as a pharmaceutical intermediate in drug development. Its structural features make it suitable for modifications that enhance bioactivity and reduce toxicity. The ability to modify the tert-butyl group allows researchers to tailor the compound for specific therapeutic targets .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it an ideal candidate for large-scale synthesis processes. Continuous flow reactors are often employed to optimize reaction conditions and improve yield .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key analogs differ in ester groups and aryl substituents, impacting their physicochemical and functional profiles:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituent Ester Group Molecular Weight Key Properties/Notes
tert-Butyl 2-amino-2-(3-methylphenyl)acetate Not provided 3-methylphenyl tert-butyl ~223.29 (calc) High lipophilicity; used in POA Cl1 synthesis
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 3-aminophenyl ethyl 193.21 Higher solubility in polar solvents; similarity score 0.92
Methyl 2-(3-aminophenyl)acetate 52913-11-8 3-aminophenyl methyl 179.18 Lower steric hindrance; similarity score 0.88
tert-Butyl 2-amino-2-(4-fluorophenyl)acetate Not provided 4-fluorophenyl tert-butyl 227.26 Enhanced metabolic stability due to electron-withdrawing F
tert-Butyl 2-amino-2-(1-methylpyrazol-5-yl)acetate 1909305-37-8 1-methylpyrazol-5-yl tert-butyl 211.26 Heterocyclic variant; available from 12+ global suppliers
Key Observations:
  • Aryl Substituents: 3-Methylphenyl: Electron-donating methyl group may stabilize the amino group via resonance, affecting acidity and hydrogen-bonding capacity. 4-Fluorophenyl: Fluorine’s electronegativity enhances oxidative stability and alters π-π interactions in binding sites . Heterocyclic Pyrazole: Introduces nitrogen atoms capable of hydrogen bonding, diversifying interaction profiles compared to purely aromatic systems .

Commercial Availability and Supplier Landscape

The target compound’s hydrochloride salt is supplied globally by vendors in India, China, Italy, and Germany, reflecting its industrial relevance . In contrast, analogs like ethyl 2-(3-aminophenyl)acetate are less widely available, suggesting niche applications .

Biological Activity

Tert-butyl 2-amino-2-(3-methylphenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and research findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 221.29 g/mol

The compound features a tert-butyl group, an amino group, and a 3-methylphenyl moiety, which contribute to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to act as a ligand for various receptors and enzymes. The amino group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets. This interaction can modulate enzyme activities or receptor signaling pathways, leading to diverse biological effects such as:

  • Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.
  • Activation of Signaling Pathways : Influencing cellular responses and physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, compounds with similar structures demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the phenyl ring can enhance activity against specific pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating promising anticancer potential .

Table 1: Summary of Biological Activities

Activity TypeModel OrganismObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerHuman cancer cell linesCell proliferation inhibition
Enzyme inhibitionVarious enzymesModulation of enzymatic activity

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of tert-butyl acetate with an appropriate amine under controlled conditions. Research has explored various derivatives to optimize biological activity. For example, modifications at the aromatic ring have shown to enhance binding affinity and specificity toward certain targets .

Table 2: Derivatives and Their Activities

DerivativeActivity TypeIC50 (µM)Reference
Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetateAnticancer15
Tert-butyl 2-amino-2-(3-chlorophenyl)acetateAntimicrobial12

Q & A

Basic Question: What are the standard synthetic routes for preparing tert-butyl 2-amino-2-(3-methylphenyl)acetate, and how are yields optimized?

Methodological Answer:
The synthesis typically involves:

Alkylation/Protection : Reacting 3-methylphenyl precursors with tert-butyl glycinate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl ester group .

Amino Group Activation : Using Boc (tert-butoxycarbonyl) protection to prevent side reactions during subsequent steps .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Yield Optimization :

  • Control reaction temperature (e.g., 0–25°C) to minimize byproducts.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the tert-butyl group .

Basic Question: How is the molecular structure of this compound confirmed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.8–4.2 ppm (acetate CH₂), and aromatic protons (δ 6.8–7.3 ppm) confirm substituents .
    • ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and tert-butyl carbons (~28–80 ppm) validate ester formation .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the calculated molecular weight (e.g., C₁₃H₁₉NO₂: 221.29 g/mol) .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation; tert-butyl esters may release irritants (e.g., acetic acid) upon decomposition .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis .
    Note : Toxicity data is limited; assume acute toxicity and handle per ALARA principles .

Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for nucleophilic substitutions .
  • Catalysis : Use Pd/C or Cu(I) catalysts for cross-coupling reactions targeting the aromatic ring .
  • Temperature Control : Lower temperatures (–10°C) favor kinetic control, reducing undesired side products .

Advanced Question: How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

  • X-ray Diffraction : For analogs (e.g., tert-butyl phenoxyacetates), triclinic crystal systems (space group P1) with unit cell parameters (a = 8.3 Å, b = 12.6 Å, c = 13.9 Å) confirm stereochemistry .
  • Comparative Analysis : Overlay experimental and computational (DFT) bond lengths/angles to validate configurations .

Advanced Question: How should researchers address contradictory toxicity data in safety assessments?

Methodological Answer:

  • Data Triangulation : Cross-reference SDS from multiple vendors (e.g., Sigma-Aldrich, Key Organics) .
  • In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict ecotoxicity in absence of empirical data .
  • Empirical Testing : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) .

Advanced Question: What strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) based on amino group interactions .
  • Fluorescence Titration : Monitor quenching of tryptophan residues in proteins to quantify binding affinities .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Question: How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : The tert-butyl ester is labile in strong acids (e.g., HCl/dioxane), cleaving to release acetic acid .
  • Basic Conditions : Stable in mild bases (pH < 10); Boc protection prevents amine deprotonation .
    Experimental Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Question: What analytical methods resolve data discrepancies in reaction yields or purity?

Methodological Answer:

  • HPLC-MS : Distinguish co-eluting impurities (e.g., diastereomers) with high-resolution MS .
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms or solvates affecting purity .
  • NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to separate overlapping proton signals .

Advanced Question: How can regioselectivity challenges in modifying the 3-methylphenyl group be addressed?

Methodological Answer:

  • Directed Ortho Metalation : Use LDA (lithium diisopropylamide) to deprotonate methyl-substituted arenes, enabling halogenation .
  • Protection/Deprotection : Temporarily block the amino group with Fmoc to direct electrophilic substitutions to the meta position .

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